3-Ethynyl-5-iodobenzoicacid
CAS No.:
Cat. No.: VC18150228
Molecular Formula: C9H5IO2
Molecular Weight: 272.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5IO2 |
|---|---|
| Molecular Weight | 272.04 g/mol |
| IUPAC Name | 3-ethynyl-5-iodobenzoic acid |
| Standard InChI | InChI=1S/C9H5IO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h1,3-5H,(H,11,12) |
| Standard InChI Key | HVWSZTBPADESDR-UHFFFAOYSA-N |
| Canonical SMILES | C#CC1=CC(=CC(=C1)I)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
3-Ethynyl-5-iodobenzoic acid belongs to the class of iodobenzoic acids, characterized by a benzene ring substituted with iodine and a carboxylic acid group. The ethynyl group at the 3rd position introduces sp-hybridized carbon atoms, enabling π-orbital interactions critical for conjugation and catalytic processes. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 272 g/mol |
| IUPAC Name | 3-Ethynyl-5-iodobenzoic acid |
| SMILES | C#Cc1cc(I)c(cc1)C(=O)O |
| CAS Registry Number | 2307590-62-9 |
The compound’s planar geometry and halogen bonding capacity (via iodine) enhance its suitability for crystal engineering and supramolecular assembly.
Spectroscopic and Computational Data
While experimental spectral data for 3-ethynyl-5-iodobenzoic acid remains limited in public databases, analogous iodobenzoic acids exhibit distinctive -NMR signals. For example, 3-iodobenzoic acid (CAS 618-51-9) shows aromatic proton resonances at δ 7.8–8.2 ppm and a carboxylic acid proton at δ 12.5 ppm . Computational models predict similar deshielding effects for the ethynyl group in 3-ethynyl-5-iodobenzoic acid, with IR stretching frequencies for the C≡C bond near 2100 cm.
Synthesis and Manufacturing
Sonogashira Cross-Coupling
The primary synthetic route involves a Sonogashira coupling between 5-iodobenzoic acid and an ethynyl precursor (e.g., trimethylsilylacetylene) under palladium catalysis. Optimized conditions include:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh) (5 mol%) |
| Co-Catalyst | CuI (10 mol%) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
This method achieves yields exceeding 70%, with purification via recrystallization or column chromatography.
Alternative Routes
Physicochemical Properties
Thermal and Solubility Profiles
3-Ethynyl-5-iodobenzoic acid is a crystalline solid with limited aqueous solubility (0.2 g/L at 25°C) but dissolves readily in polar aprotic solvents like DMF and DMSO. Key thermal properties include:
The iodine atom’s polarizability contributes to moderate stability under ambient conditions, though prolonged light exposure necessitates storage in amber glass .
Chemical Reactivity and Functionalization
Halogen Bonding and Catalysis
The iodine substituent participates in halogen bonding (XB), a non-covalent interaction critical in crystal engineering and drug design. XB donors like 3-ethynyl-5-iodobenzoic acid form strong interactions (15–30 kJ/mol) with electron-rich species, enabling applications in molecular recognition.
Ethynyl Group Reactivity
The ethynyl moiety undergoes:
-
Cycloadditions: Huisgen azide-alkyne click reactions to form triazoles.
-
Cross-Couplings: Suzuki-Miyaura reactions for biaryl synthesis.
-
Polymerization: Formation of conductive poly(arylene ethynylene)s.
Applications in Research and Industry
Medicinal Chemistry
The compound serves as a building block for thromboxane receptor antagonists and kinase inhibitors. For example, its ethynyl group facilitates late-stage functionalization via click chemistry, streamlining drug candidate optimization .
Materials Science
In organic electronics, 3-ethynyl-5-iodobenzoic acid derivatives enhance charge transport in organic field-effect transistors (OFETs). Iodine’s heavy atom effect also improves phosphorescence in optoelectronic materials.
Comparison with Analogous Compounds
| Quantity | Price |
|---|---|
| 100 mg | $120 |
| 1 g | $900 |
Future Directions
Recent studies explore its use in covalent organic frameworks (COFs) and photoactive metal-organic frameworks (MOFs). Advances in flow chemistry may also improve synthesis scalability.
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